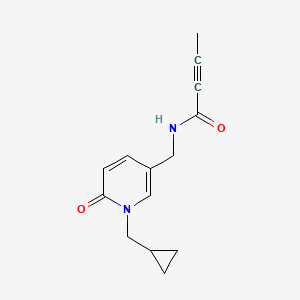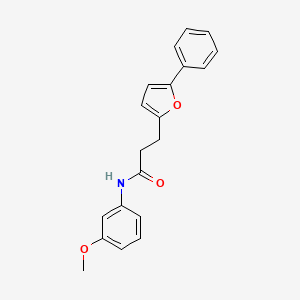![molecular formula C16H9ClF2N4OS B11045406 3-(5-Chloro-2-methoxyphenyl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045406.png)
3-(5-Chloro-2-methoxyphenyl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-methoxyphenyl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: is a heterocyclic compound with an intriguing structure. Let’s break it down:
- The core scaffold consists of a triazolo-thiadiazole ring system.
- The substituents include a chloro group at the 5-position of the phenyl ring and a methoxy group at the 2-position.
- Additionally, there’s a difluorophenyl group at the 6-position.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One efficient method involves the reaction of dibenzoylacetylene with appropriate reagents. The one-pot, catalyst-free procedure at room temperature yields excellent results .
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves scalable reactions using readily available starting materials. Optimization of reaction conditions ensures high yields and purity.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the functional groups, affecting its properties.
Substitution: Substituents on the phenyl rings can be replaced via substitution reactions.
Hydrogenation: Reduction of the triazolo-thiadiazole ring using hydrogen gas and a suitable catalyst.
Halogenation: Introduction of halogen atoms (e.g., fluorine, chlorine) using halogenating agents.
Amination: Conversion of the chloro group to an amino group.
Major Products:: The specific products formed depend on the reaction conditions and the choice of reagents. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Applications De Recherche Scientifique
Chemistry::
Drug Discovery: Researchers explore derivatives of this compound as potential drug candidates due to their unique structure and reactivity.
Materials Science: Its electronic properties make it interesting for organic electronics and optoelectronic devices.
Anticancer Properties: Investigations suggest that derivatives exhibit promising anticancer activity.
Enzyme Inhibition: The compound competes with nicotinamide in binding to poly- and mono-ADP-ribosylating enzymes.
Agrochemicals: Potential use as agrochemicals due to its bioactivity.
Dyes and Pigments: The chromophoric nature of the compound makes it suitable for dye applications.
Mécanisme D'action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While there are related triazolo-thiadiazoles, the unique combination of substituents in 3-(5-Chloro-2-methoxyphenyl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole sets it apart. Similar compounds include other triazolo-thiadiazoles with varying substituents.
Propriétés
Formule moléculaire |
C16H9ClF2N4OS |
|---|---|
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
3-(5-chloro-2-methoxyphenyl)-6-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H9ClF2N4OS/c1-24-13-5-2-8(17)6-11(13)14-20-21-16-23(14)22-15(25-16)10-7-9(18)3-4-12(10)19/h2-7H,1H3 |
Clé InChI |
FGNQOXFXBMKPAS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11045340.png)
![[4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B11045347.png)
![4-(methoxymethyl)-N'-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11045350.png)
![N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11045357.png)

![7-(1,3-Benzodioxol-5-ylmethyl)-2-(3-pyridyl)pyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidin-6(7H)-one](/img/structure/B11045372.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B11045381.png)
![5'-Amino-7a-hydroxy-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11045385.png)
![2-methyl-N-{[(2-methylphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11045394.png)
![2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone](/img/structure/B11045403.png)
![5-(Phenylamino)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile](/img/structure/B11045405.png)
![(E)-N,N-dimethyl-2-{3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine](/img/structure/B11045414.png)